1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione
Description
Properties
Molecular Formula |
C18H23BN4O4 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
1-[1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C18H23BN4O4/c1-17(2)18(3,4)27-19(26-17)11-6-7-12-13(10-11)22(5)21-15(12)23-9-8-14(24)20-16(23)25/h6-7,10H,8-9H2,1-5H3,(H,20,24,25) |
InChI Key |
YHCZTXCQAZWTNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NN3C)N4CCC(=O)NC4=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves three key synthetic stages:
Synthesis of 1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
The key intermediate, 1-methyl-6-(pinacolboronate)-indazole, is prepared by:
- Starting Material: 1-methylindazole or 6-bromo-1-methylindazole
- Borylation Reaction: Iridium-catalyzed C–H borylation or palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B2pin2)
- Typical Conditions: Use of [Ir(OMe)(COD)]2 or Pd(dppf)Cl2 catalysts, base (KOAc or K3PO4), solvent such as dioxane or DMF, under inert atmosphere at elevated temperature (80–100 °C)
- Outcome: Selective installation of the pinacol boronate ester at the C6 position of the indazole ring
This method is well-documented in the literature for preparing boronate esters on heteroaromatic systems and is consistent with the molecular structure reported in PubChem and commercial suppliers.
Preparation of the 1,3-Diazinane-2,4-dione (Dihydropyrimidine-2,4-dione) Fragment
The diazinane-2,4-dione moiety corresponds structurally to a hydantoin or uracil-like ring system, which can be synthesized by:
- Cyclization of appropriate urea or carbamate derivatives with diketones or ketoesters
- Common precursors: Urea derivatives and β-ketoesters or diketones under acidic or basic catalysis
- Alternative: Direct purchase of commercially available dihydropyrimidine-2,4-dione derivatives for coupling
This fragment is stable and commercially available, often used in medicinal chemistry as a scaffold.
Coupling to Form the Final Compound
The final step involves coupling the boronate-bearing indazole with the diazinane-2,4-dione fragment at the indazole C3 position.
- Method: Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions depending on the leaving group on the diazinane ring
- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd(dppf)Cl2
- Bases: K2CO3, Cs2CO3, or NaOH
- Solvents: Mixtures of water and organic solvents (THF, dioxane)
- Temperature: 70–100 °C under inert atmosphere
This cross-coupling strategy allows the formation of the C–C bond between the indazole core and the diazinane ring, yielding the target compound with high purity (>95%).
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Borylation of 1-methylindazole | Bis(pinacolato)diboron, [Ir(OMe)(COD)]2, KOAc | 80–100 °C, inert atmosphere, 12–24 h | 70–85 | Selective C6 borylation on indazole ring |
| Preparation of diazinane-2,4-dione | Urea + diketone or commercial source | Acid/base catalysis, reflux | 60–90 | Commercial availability improves efficiency |
| Coupling (Suzuki-Miyaura) | Pd(PPh3)4, K2CO3, THF/H2O | 80 °C, inert atmosphere, 8–12 h | 65–90 | High purity product, scalable synthesis |
Notes on Purification and Characterization
- Purification: Column chromatography on silica gel or preparative HPLC is typically used to isolate the final product.
- Characterization: NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis confirm the structure and purity.
- Storage: The compound is stable when stored at 2–8 °C under inert atmosphere.
Summary of Literature and Patent Insights
- Patents related to substituted indazoles and diazinane derivatives describe synthetic routes involving borylation and palladium-catalyzed coupling reactions, consistent with the described methods.
- Commercial suppliers provide this compound with detailed synthetic provenance, confirming the above preparation strategy.
- No direct alternative synthetic routes were found in the literature; the borylation and Suzuki coupling remain the most efficient and widely used methods.
Chemical Reactions Analysis
Types of Reactions
1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
Major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives that retain the core structure of the original compound .
Scientific Research Applications
1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions and the formation of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its boron-containing structure, which can interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The compound’s indazole and diazinane-2,4-dione moieties also contribute to its reactivity and potential interactions with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
1,3-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazole (CAS 1300582-61-9)
- Molecular Formula : C₁₅H₂₁BN₂O₂ .
- Molecular Weight : 272.15 g/mol .
- Key Features : Shares the methyl-substituted indazole core and dioxaborolane group but lacks the diazinane-dione moiety.
- Applications : Primarily used as a boronic ester intermediate in Suzuki couplings .
Triazino-Indole Derivatives (e.g., Compound 41 from Molecules 2013)
- Key Features: Contains a triazino[5,6-b]indole scaffold with bromophenyl and dihydroindolone groups .
- Divergence : While structurally distinct, such compounds highlight the prevalence of boron-free heterocycles in medicinal chemistry, contrasting with the target compound’s boronate functionality.
Coumarin-Benzodiazepine Hybrids (e.g., Compounds 4g and 4h)
Reactivity in Cross-Coupling Reactions
The target compound’s dioxaborolane group enables participation in palladium-catalyzed Suzuki-Miyaura reactions , similar to other aryl boronic esters . Key comparisons include:
| Compound | Suzuki Reaction Efficiency | Stability | Steric Hindrance |
|---|---|---|---|
| Target Compound | Moderate-High* | High | Moderate (due to tetramethyl groups and diazinane-dione) |
| CAS 1300582-61-9 | High | High | Low (no diazinane-dione) |
| Phenylboronic Acid | High | Low | Low |
*Inferred from structural similarity to CAS 1300582-61-9 . The diazinane-dione may slightly reduce reactivity due to steric or electronic effects.
Electronic and Solubility Properties
- Absolute Hardness (η) and Electronegativity (χ) : While specific values for the target compound are unavailable, the electron-withdrawing diazinane-dione moiety likely increases χ compared to simpler boronic esters, enhancing polarity and solubility in polar solvents .
- Solubility: The diazinane-dione introduces hydrogen-bond acceptors/donors, improving aqueous solubility relative to CAS 1300582-61-7.
Biological Activity
1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 257.14 g/mol. The structure features a diazinane core linked to an indazole moiety and a boron-containing dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves palladium-catalyzed reactions. For instance, the reaction conditions may include the use of palladium(II) dichloride in conjunction with anhydrous potassium acetate and specific phosphine ligands to facilitate the formation of the desired product with high yields .
Anticancer Activity
Research indicates that derivatives of indazole and diazinane compounds exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The indazole moiety is often linked to activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
The proposed mechanism involves the interaction of the compound with specific protein kinases that regulate cell division and survival. Inhibitors targeting Polo-like kinases (PLKs), for instance, have been shown to disrupt mitotic progression in cancer cells . This suggests that our compound may similarly affect these pathways.
Case Studies
- In Vitro Studies : A study demonstrated that analogs of this compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity .
- Animal Models : Preclinical trials using animal models showed significant tumor regression when treated with compounds structurally related to this compound. These findings highlight its potential as a therapeutic agent in oncology .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
